molecular formula C10H15Cl2N B079698 Clortermine hydrochloride CAS No. 10389-72-7

Clortermine hydrochloride

Cat. No. B079698
CAS RN: 10389-72-7
M. Wt: 220.14 g/mol
InChI Key: QNJJECIHYZJXRL-UHFFFAOYSA-N
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Description

Clortermine hydrochloride, also known as 1-(2-chlorophenyl)-2-methylpropan-2-amine, is an anorectic drug belonging to the amphetamine class. It was developed by Ciba in the 1960s and is primarily known for its appetite suppressant properties. This compound is the 2-chloro analogue of phentermine and the 2-chloro positional isomer of chlorphentermine .

Scientific Research Applications

Mechanism of Action

Clortermine hydrochloride exerts its effects primarily by acting as a serotonin and norepinephrine releasing agent. It does not significantly affect dopamine levels, which differentiates it from other amphetamine derivatives. The compound binds to serotonin and norepinephrine transporters, promoting the release of these neurotransmitters into the synaptic cleft. This leads to increased neurotransmitter levels and subsequent appetite suppression .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its specific chlorine substitution, which alters its pharmacological profile. Unlike phentermine, this compound has a lower potential for abuse and does not significantly affect dopamine levels. This makes it a safer alternative for appetite suppression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clortermine hydrochloride typically involves the chlorination of phenylpropan-2-amine derivatives. The process begins with the preparation of 2-chlorophenylacetone, which is then subjected to reductive amination using methylamine. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized from suitable solvents to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Clortermine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

properties

IUPAC Name

1-(2-chlorophenyl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJJECIHYZJXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146128
Record name Clortermine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10389-72-7
Record name Clortermine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clortermine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104068
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clortermine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLORTERMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33L9ZA65K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Clortermine hydrochloride as an appetite suppressant?

A1: While the provided research papers don't delve into the specific molecular interactions of this compound, they indicate that it belongs to the class of sympathomimetic amines. [] These compounds typically exert their effects by mimicking the actions of the sympathetic nervous system. [] Although the precise mechanism isn't detailed, it can be inferred that this compound likely influences neurotransmitter systems involved in appetite regulation, such as those related to norepinephrine, dopamine, or serotonin, similar to other anorexiants. [] Further research is needed to elucidate the specific molecular targets and downstream effects of this compound.

Q2: Are there any notable differences between this compound and other anorexiants in terms of their chemical structure or properties?

A2: Yes, one study highlights that unlike this compound and fenfluramine hydrochloride, which belong to the phenethylamine class, mazindol is not a phenethylamine derivative. [] This difference in chemical structure might contribute to variations in their pharmacological profiles, including their specific mechanisms of action, duration of effects, and potential side effect profiles. Additionally, fenfluramine hydrochloride exhibits a unique characteristic of inducing both anorexia and central nervous system depression, distinguishing it from this compound and mazindol. []

Q3: What is the recommended duration for this compound treatment?

A3: The research emphasizes that this compound, like other anorexiants, should only be used for short-term treatment of obesity. [, ] The specific duration of treatment should be determined by a healthcare professional and tailored to individual patient needs and responses.

Q4: Is this compound associated with any adverse effects?

A4: While this Q&A focuses on the scientific aspects of this compound, it's important to acknowledge that the provided research mentions some potential adverse effects. One study reports insomnia, dry mouth, palpitations, and tachycardia in a small percentage of patients taking the drug. [] For a comprehensive understanding of potential side effects, contraindications, and risks associated with this compound, consulting a healthcare professional and referring to the most up-to-date prescribing information is crucial.

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